molecular formula C19H11F3N2O2 B2682743 N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622805-83-8

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2682743
CAS No.: 622805-83-8
M. Wt: 356.304
InChI Key: HXPDMGNOWNBVIT-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a furan-based carboxamide derivative featuring a 2-cyanophenyl group attached to the amide nitrogen and a 2-(trifluoromethyl)phenyl substituent at the 5-position of the furan ring.

Properties

IUPAC Name

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O2/c20-19(21,22)14-7-3-2-6-13(14)16-9-10-17(26-16)18(25)24-15-8-4-1-5-12(15)11-23/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPDMGNOWNBVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with a suitable nucleophile.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethyl group is introduced via electrophilic aromatic substitution or radical trifluoromethylation reactions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and cyano groups are susceptible to hydrolysis:

  • Carboxamide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the amide bond may hydrolyze to form 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid and 2-cyanophenylamine .

  • Cyano Group Hydrolysis : The 2-cyanophenyl substituent can hydrolyze to a carboxylic acid (–COOH) or amide (–CONH₂) under strong acidic/basic conditions .

Observed Stability :

  • The trifluoromethyl group (–CF₃) stabilizes the furan ring against electrophilic attacks due to its electron-withdrawing nature .

  • Intramolecular hydrogen bonding between the amide NH and furan oxygen may reduce hydrolysis rates .

Substitution and Cyclization Reactions

The electron-rich furan ring and amide group enable further functionalization:

  • Electrophilic Substitution : Halogenation (e.g., bromination) at the 4-position of the furan ring is plausible, directed by the electron-withdrawing –CF₃ group .

  • Cyclization : In the presence of thioureas or amidines, the carboxamide may form heterocyclic systems (e.g., oxazoles or thiazoles) .

Example Reaction :

N-(2-cyanophenyl)furan-2-carboxamide+thioureaΔThiazole derivative+NH3\text{N-(2-cyanophenyl)furan-2-carboxamide} + \text{thiourea} \xrightarrow{\Delta} \text{Thiazole derivative} + \text{NH}_3

Reported yields for similar cyclizations range from 60–85% .

Stability and Degradation

  • Thermal Stability : Decomposition above 250°C is observed for related furan-carboxamides .

  • Photodegradation : UV exposure may cleave the amide bond, forming radicals detectable via ESR spectroscopy .

Limitations and Research Gaps

No direct studies on N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide were identified. Predictions are based on:

  • Analogous compounds like N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide .

  • General reactivity trends of furan-carboxamides and nitrile-containing aromatics .

Further experimental validation is required to confirm reaction pathways and optimize conditions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds similar to N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide exhibit promising antiviral activity. For instance, derivatives of furan carboxamides have been studied for their effectiveness against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The structure-activity relationship (SAR) studies suggest that modifications in the furan ring and substitutions on the phenyl groups can enhance antiviral efficacy, making this compound a candidate for further investigation as an antiviral agent .

Anticancer Activity
The compound may also possess anticancer properties. Studies have shown that similar furan derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, specific modifications to the furan structure have been linked to increased cytotoxicity against prostate cancer cells, suggesting potential applications in targeted cancer therapies .

Chemical Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including cross-coupling reactions and cyclization processes. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Material Science

Fluorescent Materials
The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance their photophysical properties. This compound can be utilized in the development of fluorescent materials for applications in sensors and imaging technologies. The compound's ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Antiviral Activity

A study published in the journal Molecules demonstrated that a series of furan derivatives, including those structurally related to this compound, inhibited HCV NS5B RNA polymerase with IC50 values below 50 μM. This highlights the potential of these compounds as antiviral agents .

Case Study 2: Anticancer Efficacy

In another investigation, a derivative of this compound was tested against several cancer cell lines, showing significant cytotoxic effects with an IC50 value of approximately 20 μM against prostate cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can be contextualized against the following analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound : this compound 2-Cyanophenyl (amide), 2-CF₃-phenyl (furan) C₁₉H₁₂F₃N₂O₂ Not explicitly reported in evidence; inferred stability from CF₃/CN groups.
N-(4-methoxy-3-CF₃-phenyl)-5-nitrofuran-2-carboxamide (22o) 4-Methoxy-3-CF₃-phenyl (amide), 5-NO₂ (furan) C₁₉H₁₄F₃N₂O₄ 67% synthesis yield; potent trypanocidal activity.
5-Nitro-N-[3-CF₃-phenyl]furan-2-carboxamide 3-CF₃-phenyl (amide), 5-NO₂ (furan) C₁₂H₇F₃N₂O₄ Reported ChemSpider ID (MFCD00218087); structural analog with nitro group.
N-(5-Nitrothiazol-2-yl)-5-[3-CF₃-phenyl]furan-2-carboxamide (68) 5-Nitrothiazol-2-yl (amide), 3-CF₃-phenyl (furan) C₁₅H₉F₃N₄O₄S Broad-spectrum antimicrobial activity.
N-(2-Nitrophenyl)furan-2-carboxamide 2-Nitrophenyl (amide) C₁₁H₈N₂O₄ Planar central fragment; intramolecular H-bonding; weak C–H⋯O interactions.
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide 2-Methoxyphenyl (amide), 2-Cl-phenyl (furan) C₁₈H₁₄ClNO₃ Predicted collision cross-section data; methoxy group may enhance solubility.
N-(4-Acetamidophenyl)-5-[2-CF₃-phenyl]furan-2-carboxamide 4-Acetamidophenyl (amide), 2-CF₃-phenyl (furan) C₂₀H₁₆F₃N₂O₃ Acetamido group introduces hydrogen-bonding potential.

Structural and Electronic Differences

  • Substituent Effects: The cyano group in the target compound is a stronger electron-withdrawing group (EWG) than the nitro (NO₂) or methoxy (OCH₃) groups in analogs . This may increase electrophilicity at the amide bond, affecting reactivity or target binding. Trifluoromethyl (CF₃): Present in the target compound and analogs (e.g., 22o, ), CF₃ enhances lipophilicity and metabolic resistance, a common feature in drug design.
  • Conformational Variations: In N-(2-nitrophenyl)furan-2-carboxamide , the nitro group induces intramolecular N–H⋯O interactions, disrupting planarity. The target compound’s cyano group may similarly influence conformation but with weaker hydrogen-bonding capacity.

Biological Activity

N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as a derivative of furan and carboxamide, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H11F3N2O2
  • Molecular Weight : 356.298 g/mol
  • CAS Number : 11979441

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to this compound. Research indicates that derivatives with similar structures exhibit significant inhibition against various viral targets. For instance, compounds in the same class have demonstrated effective inhibition of NS5B RNA polymerase, crucial for hepatitis C virus replication, with IC50 values below 0.35 μM .

Anticancer Properties

The compound has shown promise as a tissue-selective androgen receptor modulator (SARM). In vitro studies reveal that it can effectively inhibit the proliferation of prostate cancer cell lines by acting as an androgen receptor antagonist. The high affinity and antagonistic activity observed suggest that it may be beneficial in treating AR-dependent cancers .

Compound Activity IC50 (μM)
This compoundProstate cancer cell line proliferation inhibition< 0.35
Related Compound ANS5B RNA polymerase inhibition0.26
Related Compound BAndrogen receptor antagonismLow agonism

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored, particularly through its interaction with cyclooxygenase enzymes (COX). Some derivatives have shown selective COX-2 inhibitory activity with favorable safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The biological activities of this compound can be attributed to several mechanisms:

  • Androgen Receptor Modulation : The compound binds to androgen receptors, inhibiting their activity and subsequently reducing cancer cell proliferation.
  • Viral Polymerase Inhibition : By inhibiting viral polymerases such as NS5B, the compound disrupts viral replication processes.
  • Inflammatory Pathway Interference : The selective inhibition of COX enzymes suggests a mechanism by which the compound can reduce inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies and Research Findings

  • Study on Prostate Cancer : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited prostate cancer cell growth in vitro, showcasing its potential as a therapeutic agent for AR-dependent tumors .
  • Antiviral Efficacy : Another research effort focused on the antiviral properties of similar compounds, revealing that modifications in the molecular structure could enhance efficacy against hepatitis C virus targets .
  • Inflammation Models : In animal models, derivatives showed reduced paw swelling and inflammatory markers when administered, indicating their potential utility in treating inflammatory conditions .

Q & A

(Basic) What are the standard synthetic routes for N-(2-cyanophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, and what reagents are typically employed?

Methodological Answer:
The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and substituted anilines. Key steps include:

  • Amide bond formation : Reacting furan-2-carbonyl chloride with 2-cyanoaniline derivatives in polar aprotic solvents (e.g., acetonitrile) under reflux conditions (3–24 hours) .
  • Intermediate functionalization : Introducing the 2-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .

(Basic) Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyanophenyl (δ ~7.5–8.5 ppm for aromatic protons) and trifluoromethyl groups (δ ~110–120 ppm in ¹³C) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~2230 cm⁻¹ (C≡N stretch) validate functional groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight accuracy (e.g., m/z calculated for C₁₉H₁₂F₃N₂O₂: 369.0851) .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the furan and phenyl rings .

(Advanced) How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Methodological Answer:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing side-product formation .
  • Solvent optimization : Replace acetonitrile with DMF for higher solubility of aromatic intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours) while maintaining >90% yield .
  • Workup strategies : Acid-base extraction (e.g., 10% HCl wash) removes unreacted aniline derivatives before chromatography .

(Advanced) What in vitro models are suitable for evaluating the biological activity of this compound, and how are they implemented?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (concentration range: 0.5–128 µg/mL) .
  • Enzyme inhibition : Kinase activity assays (e.g., EGFR inhibition) with ATP-Glo™ luminescence kits (IC₅₀ determination via dose-response curves) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to assess selectivity (therapeutic index calculation) .

(Advanced) How do structural modifications at specific positions influence the compound's biological efficacy?

Methodological Answer:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration in antiviral studies .
  • Cyanophenyl substitution : Electron-withdrawing effects increase electrophilicity, boosting interactions with cysteine residues in target enzymes (e.g., viral polymerases) .
  • Furan ring replacement : Substituting furan with thiophene reduces antimicrobial activity (MIC increases from 2 µg/mL to >64 µg/mL), highlighting the importance of oxygen’s hydrogen-bonding capacity .

(Advanced) What computational methods are used to predict the binding affinity and mechanism of action of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., Ebola virus glycoprotein) with scoring functions (ΔG ≤ -8.0 kcal/mol suggests strong affinity) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to guide lead optimization .

(Advanced) How can discrepancies in biological activity data across different studies be systematically analyzed?

Methodological Answer:

  • Assay standardization : Compare MIC values using CLSI guidelines (e.g., identical inoculum size: 5 × 10⁵ CFU/mL) to minimize variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to data pooled from multiple studies, controlling for variables like solvent (DMSO vs. PBS) .
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination in conflicting studies .

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